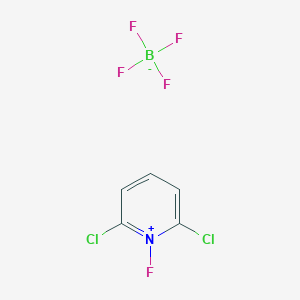

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

Description

Properties

IUPAC Name |

2,6-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN.BF4/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYBYXWHPIEUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=[N+](C(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BCl2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371978 | |

| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140623-89-8 | |

| Record name | Pyridinium, 2,6-dichloro-1-fluoro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1-fluoropyridiniumtetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140623898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-1-fluoropyridiniumtetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Fluoro-2,6-dichloropyridinium Tetrafluoroborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-1-fluoropyridin-1-ium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful electrophilic fluorinating agent widely utilized in organic synthesis.[1] Belonging to the class of N-fluoropyridinium salts, this reagent is valued for its high reactivity, selectivity, and stability, making it a crucial tool for the introduction of fluorine atoms into a wide array of organic molecules.[1][2] The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the fluorine atom, rendering the compound a potent "F+" source.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its application, and its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 140623-89-8 | [3][4] |

| Molecular Formula | C₅H₃BCl₂F₅N | [3][4] |

| Molecular Weight | 253.79 g/mol | [3][4] |

| Melting Point | 212-215 °C (lit.) | [3][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | Typically ≥97% | [3][4] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridinium ring are expected to appear as multiplets in the downfield region. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the dichloropyridinium ring would be observed. |

| ¹⁹F NMR | A characteristic signal for the N-F fluorine atom and a signal for the BF₄⁻ counter-anion are expected. The N-F signal may be broadened due to coupling with the nitrogen atom.[6] |

| ¹¹B NMR | A signal corresponding to the boron atom in the BF₄⁻ anion would be present. |

| FTIR | A strong absorption band around 1080 cm⁻¹ is characteristic of the B-F stretching vibration of the tetrafluoroborate anion.[1] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the cationic part, [C₅H₃Cl₂FN]⁺. |

Synthesis Protocols

Several methods have been developed for the synthesis of this compound.

Batch Synthesis via Direct Fluorination

This method, based on the pioneering work of Umemoto and coworkers on N-fluoropyridinium salts, involves the direct fluorination of 2,6-dichloropyridine.[7][8]

Experimental Protocol:

-

A solution of 2,6-dichloropyridine in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel inert to fluorine gas.

-

The solution is cooled to a low temperature, typically between -40 °C and -10 °C.

-

A diluted stream of fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the solution.

-

The reaction is carried out in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which facilitates the formation of the tetrafluoroborate salt.

-

Upon completion of the reaction, the product is typically precipitated by the addition of a non-polar solvent like diethyl ether.

-

The resulting solid is collected by filtration, washed, and dried to afford this compound.

Continuous Flow Synthesis

A recent development for the synthesis of this reagent is a continuous flow method, which offers advantages in terms of safety, scalability, and reaction control.

Experimental Protocol:

This protocol is based on a published continuous flow generation and in-situ reaction.

-

Reagent Preparation: A solution of 2,6-dichloropyridine and boron trifluoride etherate in acetonitrile is prepared.

-

Flow Setup: A continuous flow reactor, typically made of a material resistant to corrosive reagents like silicon carbide, is used. The reactor is cooled to approximately -10 °C.

-

Reaction: The prepared solution and a stream of 10% F₂ in N₂ are continuously pumped into the reactor.

-

In-situ Use: The output stream from the reactor, containing the synthesized this compound, can be directly used in a subsequent fluorination reaction by introducing a stream of the substrate.

-

Quenching: The final reaction mixture is then passed through a quenching solution to neutralize any unreacted reagents.

Applications in Organic Synthesis: Electrophilic Fluorination

This compound is a premier reagent for electrophilic fluorination, enabling the synthesis of a wide variety of organofluorine compounds.[9][10]

Fluorination of Enamines

A key application is the fluorination of enamines to produce α-fluoroketones, which are valuable building blocks in medicinal chemistry.

Experimental Protocol for Fluorination of an Enamine:

-

Enamine Formation: The starting ketone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This can be done as a separate step or in situ.

-

Fluorination Reaction: The enamine solution is cooled to a low temperature (e.g., -78 °C).

-

A solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) is added dropwise to the enamine solution under an inert atmosphere.

-

The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water or an aqueous solution of a mild acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired α-fluoroketone.

Reaction Mechanism

The mechanism of electrophilic fluorination by N-fluoropyridinium salts is a subject of ongoing research, with evidence supporting both a single electron transfer (SET) pathway and a direct Sₙ2-type attack.

The generally accepted pathway involves the nucleophilic attack of the substrate (e.g., an enamine or an enolate) on the electrophilic fluorine atom of the N-fluoropyridinium salt. This results in the transfer of the fluorine atom to the substrate and the formation of 2,6-dichloropyridine as a byproduct.

Visualizations

Logical Relationship of Synthesis and Application

Caption: Synthesis and application workflow.

Experimental Workflow for Continuous Flow Synthesis and Fluorination

Caption: Continuous flow synthesis workflow.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and bases.

Conclusion

This compound is a highly effective and versatile electrophilic fluorinating agent with significant applications in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its robust reactivity, coupled with its relative stability and ease of handling compared to other fluorinating agents, ensures its continued importance in the field. The development of continuous flow methods for its synthesis further enhances its utility and safety profile for larger-scale applications. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | 140623-89-8 | Benchchem [benchchem.com]

- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate 97 140623-89-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful electrophilic fluorinating agent utilized in organic synthesis to introduce fluorine atoms into a wide array of molecules. As a member of the N-fluoro pyridinium salt class of reagents, it offers a safer and more manageable alternative to gaseous elemental fluorine. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly enhances its electrophilicity and, consequently, its reactivity. This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols, to offer a comprehensive resource for professionals in chemical research and drug development.

Core Mechanism of Action: Electrophilic Fluorination

The primary role of this compound is to serve as an electrophilic fluorine (F+) donor.[1][2] The core of its reactivity lies in the polarized nitrogen-fluorine (N-F) bond, where the fluorine atom is rendered electrophilic due to the electron-withdrawing nature of the positively charged pyridinium ring, which is further amplified by the two chlorine substituents.[1] This allows the reagent to react with various nucleophiles, effectively transferring a fluorine atom.

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of extensive study, with two primary pathways often considered: a single-electron transfer (SET) mechanism and a concerted or stepwise nucleophilic substitution (SN2-type) pathway.[3] For the fluorination of aromatic compounds, studies on similar N-F reagents suggest a polar electrophilic aromatic substitution (SEAr) mechanism.[4] Isotope effect studies indicate that the initial attack of the electrophilic fluorine on the aromatic ring is the rate-determining step, rather than the subsequent deprotonation to restore aromaticity.[4]

The general transformation can be depicted as the reaction of a nucleophile (Nu:) with the N-fluoropyridinium salt, resulting in a fluorinated product and the neutral 2,6-dichloropyridine byproduct.

Visualizing the General Mechanism

Below is a generalized schematic of the electrophilic fluorination process.

Caption: Generalized electrophilic fluorination pathway.

Quantitative Reactivity Data

The efficiency of this compound has been quantified in specific applications, particularly in continuous flow synthesis. The following tables summarize key quantitative data from a study on its generation and subsequent reaction with an enamine.[5]

Table 1: Continuous Flow Generation of this compound[5]

| Parameter | Value |

| Reactants | 2,6-Dichloropyridine, 10% F₂/N₂, BF₃·OEt₂ |

| Temperature | -10 °C |

| Residence Time | 7.9 seconds |

| Average Yield | 69% |

Table 2: Electrophilic Fluorination of an Enamine in Continuous Flow[5]

| Parameter | Value |

| Substrate | Enamine |

| Temperature | -10 °C |

| Residence Time | 6.6 seconds |

| Product | α-fluoroketone |

| Product Yield | ~69-72% (under optimized conditions) |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this reagent. The following protocol is based on a continuous flow methodology, which offers advantages in terms of safety and reaction control.[5]

Continuous Flow Synthesis and In-Situ Fluorination

This experimental workflow outlines the in-situ generation of the fluorinating agent followed by its immediate use in a fluorination reaction.

Caption: Experimental workflow for continuous flow synthesis and fluorination.

Applications in Synthesis

This compound is a versatile reagent for the fluorination of a variety of nucleophilic substrates. Its high reactivity makes it suitable for fluorinating:

-

Enolates and Silyl Enol Ethers: To produce α-fluoro ketones and esters.

-

Aromatics and Heterocycles: To introduce fluorine atoms onto electron-rich ring systems.[1]

-

Carbanions: Including those derived from malonates and Grignard reagents.[3]

-

Arylboronic Esters: Demonstrating its utility in cross-coupling type fluorination reactions.[1]

The resulting fluorinated organic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Safety and Handling

While significantly safer than elemental fluorine, this compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as acutely toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.

-

Precautions: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a highly effective and reactive electrophilic fluorinating agent. Its enhanced reactivity, stemming from the dichloro-substitution on the pyridinium ring, allows for the efficient fluorination of a broad range of nucleophiles under controlled conditions. The ongoing exploration of its reaction mechanisms and the development of advanced protocols, such as continuous flow synthesis, continue to expand its utility in modern organic chemistry. For researchers in drug discovery and materials science, this reagent represents a key tool for accessing novel fluorinated molecules with potentially enhanced biological and physical properties.

References

- 1. This compound | 140623-89-8 | Benchchem [benchchem.com]

- 2. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Electrophilic Fluorination with Pyridinium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates. Among the various methods for carbon-fluorine bond formation, electrophilic fluorination has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic and radical methods.

This technical guide provides an in-depth exploration of the electrophilic fluorination mechanism utilizing N-fluoropyridinium salts. These reagents have garnered significant attention due to their tunable reactivity, ease of handling, and broad substrate scope. We will delve into the core mechanistic principles, present key quantitative data, provide detailed experimental protocols, and offer insights into the practical application of this important transformation in the synthesis of fluorinated molecules.

The Core Mechanism: A Tale of Two Pathways

The precise mechanism of electrophilic fluorination with N-fluoropyridinium salts has been a subject of considerable investigation and debate, with two primary pathways proposed: a direct, two-electron transfer process (S_N_2-like) and a single-electron transfer (SET) mechanism. The operative pathway is believed to be highly dependent on the nature of the nucleophile, the specific N-fluoropyridinium salt employed, and the reaction conditions.

1. The S_N_2-like Mechanism

In the S_N_2-like pathway, the nucleophile directly attacks the electrophilic fluorine atom of the N-fluoropyridinium salt, leading to a concerted or near-concerted transfer of a fluorine cation equivalent ("F+"). This is analogous to a classical bimolecular nucleophilic substitution reaction, where the pyridine moiety acts as the leaving group. Kinetic studies on the fluorination of 1,3-dicarbonyl derivatives with a range of N-F reagents, including N-fluoropyridinium salts, have provided evidence in favor of this mechanism.[1] The reaction rates show a clear dependence on the concentration of both the nucleophile and the fluorinating agent, consistent with a bimolecular rate-determining step.

2. The Single-Electron Transfer (SET) Mechanism

Alternatively, the reaction can proceed via an initial single-electron transfer from the electron-rich nucleophile to the N-fluoropyridinium salt. This generates a radical cation of the nucleophile and an N-fluoropyridinyl radical. Subsequent fluorine atom transfer from the radical species to the nucleophilic radical cation affords the fluorinated product. The SET mechanism is often considered for highly electron-rich nucleophiles and for N-fluoropyridinium salts with high reduction potentials. Some earlier studies on the fluorination of various substrates with N-fluoropyridinium salts were interpreted based on a one-electron-transfer mechanism.[2]

It is crucial to note that the distinction between these two pathways can be subtle, and in some cases, a continuum between a pure S_N_2 and a pure SET mechanism may exist.

Quantitative Data: A Reactivity Scale for N-Fluoropyridinium Salts

The reactivity of N-fluoropyridinium salts can be finely tuned by modifying the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents. A quantitative, experimentally-determined kinetic reactivity scale for various electrophilic fluorinating reagents, including several N-fluoropyridinium salts, has been established. The following table summarizes the absolute and relative rate constants for the fluorination of a model 1,3-dicarbonyl compound in acetonitrile.[3]

| Reagent | Abbreviation | Absolute Rate Constant (k, M⁻¹s⁻¹) | Relative Rate Constant (k_rel) |

| Selectfluor™ | - | 1.00 | 1.00 |

| N-Fluorobenzenesulfonimide | NFSI | 0.131 | 0.13 |

| 2,6-Dichloro-N-fluoropyridinium triflate | - | 0.981 | 0.98 |

| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | - | 0.978 | 0.98 |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | 8.40 | 8.40 |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | - | 1.15 x 10⁻³ | 1.15 x 10⁻³ |

Data sourced from Rozatian et al., Chem. Sci., 2018, 9, 8692-8702.[3]

Synthesis of N-Fluoropyridinium Salts

The synthesis of N-fluoropyridinium salts is typically achieved by the direct fluorination of the corresponding pyridine derivative in the presence of a suitable counteranion source.[4]

Caption: General workflow for the synthesis of N-fluoropyridinium salts.

Experimental Protocols

1. Synthesis of N-Fluoropyridinium Triflate

This procedure is adapted from Organic Syntheses, Coll. Vol. 10, p.434 (2004); Vol. 77, p.141 (2000).[5]

-

Materials:

-

Pyridine (dried over KOH)

-

Trifluoromethanesulfonic acid (triflic acid)

-

A solution of 10% F₂ in N₂

-

Acetonitrile (dried over CaH₂)

-

-

Procedure:

-

A solution of pyridine (1 equiv.) in dry acetonitrile is cooled to -40 °C in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.

-

Triflic acid (1 equiv.) is added dropwise to the cooled solution while maintaining the temperature below -30 °C.

-

A stream of 10% F₂ in N₂ is then bubbled through the solution at a rate that maintains the reaction temperature between -40 and -30 °C. The reaction is monitored by the disappearance of the pyridine-triflic acid salt.

-

Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine.

-

The solvent is removed under reduced pressure to afford the crude N-fluoropyridinium triflate.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether).

-

2. General Procedure for the Fluorination of a β-Keto Ester

-

Materials:

-

β-Keto ester (1 equiv.)

-

N-Fluoropyridinium salt (e.g., N-fluoropyridinium triflate, 1.1 equiv.)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure:

-

To a solution of the β-keto ester in the anhydrous solvent at room temperature is added the N-fluoropyridinium salt in one portion.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a significant electrophilic fluorinating agent utilized in organic synthesis. Its reactivity, modulated by the electron-withdrawing chloro substituents, makes it a valuable reagent for the introduction of fluorine into a variety of nucleophilic substrates. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, synthesis protocols, and its mechanistic role in electrophilic fluorination. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized.

Molecular Structure and Properties

This compound is a pyridinium salt featuring a planar, aromatic pyridinium cation and a tetrafluoroborate anion. The key structural features include the N-F bond, which is the source of its electrophilic fluorine, and the two chlorine atoms at the 2 and 6 positions of the pyridine ring, which enhance the electrophilicity of the fluorine atom.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 140623-89-8[1][2] |

| Molecular Formula | C₅H₃BCl₂F₅N[1][2] |

| Molecular Weight | 253.79 g/mol [1][2] |

| Melting Point | 212-215 °C[1] |

| Appearance | Crystalline solid |

| Purity | Typically ≥97%[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the structure of the pyridinium cation. While specific, experimentally determined chemical shifts for this compound are not widely published, the expected resonances can be inferred from related structures.

Table 2: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Key Features |

| ¹H NMR | Aromatic region (δ 7.0-9.0) | Three distinct signals corresponding to the three protons on the pyridine ring. |

| ¹³C NMR | Aromatic region (δ 120-160) | Signals for the carbon atoms of the pyridine ring. |

| ¹⁹F NMR | ~δ 40-60 (for N-F); ~δ -150 (for BF₄⁻) | A characteristic signal for the N-F group and a signal for the tetrafluoroborate anion.[3] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A key diagnostic peak is the vibration of the tetrafluoroborate anion.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~1080 | Strong, broad absorption due to B-F stretching of the BF₄⁻ anion.[4] |

| Aromatic C-H stretching | ~3100-3000 |

| Aromatic C=C and C=N stretching | ~1600-1400 |

| C-Cl stretching | ~800-600 |

Synthesis Protocols

There are two primary methods for the synthesis of this compound.

Method 1: Direct Fluorination and Anion Exchange

This method involves the direct fluorination of 2,6-dichloropyridine followed by an anion exchange.

Experimental Protocol:

-

A solution of 2,6-dichloropyridine in an appropriate solvent (e.g., acetonitrile or dichloromethane) is cooled to a low temperature (typically -78°C).

-

A gaseous mixture of fluorine (5-10%) in nitrogen is bubbled through the solution.

-

The reaction is allowed to proceed for several hours while gradually warming to room temperature.

-

After the fluorination is complete, tetrafluoroboric acid (HBF₄) is added to the reaction mixture.

-

The desired product, this compound, precipitates and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.

Method 2: Anion Metathesis

This alternative synthesis route involves the preparation of a triflate salt followed by anion exchange.

Experimental Protocol:

-

N-Fluoro-2,6-dichloropyridinium triflate is synthesized from 2,6-dichloropyridine and triflic anhydride.

-

The resulting triflate salt is then treated with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), in a solvent mixture like acetone and water.

-

The desired tetrafluoroborate salt is formed through anion metathesis and can be isolated.

Mechanism of Electrophilic Fluorination

This compound acts as an electrophilic fluorinating agent, delivering a fluorine cation (F⁺) equivalent to a nucleophile. A common application is the fluorination of enolates or silyl enol ethers to produce α-fluoroketones. The mechanism is generally considered to be a polar, two-electron process.

Description of the Mechanism:

-

The electron-rich double bond of the silyl enol ether acts as a nucleophile and attacks the electrophilic fluorine atom of the 2,6-Dichloro-1-fluoropyridin-1-ium cation.

-

This concerted or stepwise process leads to the formation of a C-F bond and generates a carbocation intermediate, which is stabilized by the adjacent oxygen atom.

-

The 2,6-dichloropyridine molecule is released.

-

The tetrafluoroborate anion or another nucleophile in the reaction mixture facilitates the removal of the silyl group (e.g., as fluorotrimethylsilane), leading to the formation of the final α-fluoroketone product.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. As a reliable electrophilic fluorinating agent, this compound is a valuable tool in medicinal chemistry for the synthesis of novel fluorinated compounds with potential therapeutic applications.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as acutely toxic if swallowed, can cause severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[1]

Conclusion

This compound is a potent and versatile electrophilic fluorinating agent with significant applications in organic synthesis and drug discovery. While a complete set of experimental structural and spectroscopic data is not widely available, its synthesis and reactivity patterns are well-understood. This guide provides a foundational understanding for researchers and scientists working with this important reagent. Further research to fully characterize its solid-state structure would be a valuable contribution to the field.

References

Physical and chemical properties of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate

An In-depth Technical Guide to N-Fluoro-2,6-dichloropyridinium tetrafluoroborate

Introduction

N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a powerful electrophilic fluorinating agent used extensively in organic synthesis.[1] Belonging to the class of N-fluoropyridinium salts, it offers a stable, solid, and often more selective alternative to highly reactive reagents like elemental fluorine.[1][2] Its primary utility lies in the introduction of fluorine atoms into a wide array of organic molecules, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorine substitution can significantly alter biological activity, metabolic stability, and physical properties.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, its mechanism of action, and essential safety information.

Physical and Chemical Properties

N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a white to off-white solid at room temperature.[5] It is characterized by its high reactivity as an electrophilic fluorine donor, facilitated by the electron-withdrawing nature of the dichloropyridinium core.[6]

Table 1: Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 140623-89-8 | [7] |

| Molecular Formula | C₅H₃BCl₂F₅N | [6] |

| Molecular Weight | 253.79 g/mol | [6] |

| Melting Point | 212-215 °C (decomposes) | |

| Appearance | Solid | |

| InChI Key | JVYBYXWHPIEUOT-UHFFFAOYSA-N | [6] |

| Purity | Typically ≥97% |

Experimental Protocols: Synthesis

Several methods have been established for the synthesis of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate. The choice of method often depends on the available starting materials, scale, and safety considerations.

Method 1: Direct Fluorination

This is a common and direct route involving the reaction of 2,6-dichloropyridine with elemental fluorine. Due to the hazards associated with F₂ gas, this procedure requires specialized equipment and handling procedures, such as continuous flow reactors for industrial-scale production.[3][6]

Protocol:

-

A solution of 2,6-dichloropyridine is prepared in a suitable solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[6]

-

The solution is cooled to a low temperature, typically between -78°C and 25°C.[6]

-

A diluted stream of fluorine gas (e.g., 5-10% F₂ in N₂) is bubbled through the solution over a period of 4 to 12 hours.[6]

-

Following the fluorination, tetrafluoroboric acid (HBF₄) is added to the intermediate to facilitate an anion exchange.[6]

-

The final product, N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, is precipitated from the solution, often with the addition of a less polar solvent like diethyl ether.[6]

-

The resulting solid can be purified by recrystallization from acetonitrile to achieve a purity of >98%.[6]

Typical Yield: 60-80%.[6]

Caption: Synthetic routes to the target compound.

Method 2: Selectfluor-Mediated Fluorination

This method utilizes Selectfluor®, a safer and more manageable electrophilic fluorinating agent, to achieve the N-fluorination of the pyridine ring.[6]

Protocol:

-

2,6-Dichloropyridine is dissolved in a solvent such as 1,2-dichloroethane or acetonitrile.[6]

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and tetrafluoroboric acid (HBF₄) are added to the solution.[6]

-

The reaction mixture is heated to a temperature between 70°C and 100°C for 6 to 24 hours.[6]

-

After the reaction is complete, the product is isolated and purified.

Typical Yield: 45-52%.[6]

Method 3: Using N-Fluorobenzenesulfonimide (NFSI)

NFSI provides another alternative route for the synthesis, operating under mild conditions.[6]

Protocol:

-

N-Fluorobenzenesulfonimide (NFSI), 2,6-dichloropyridine, and tetrafluoroboric acid (HBF₄) are combined in a solvent like dichloromethane.[6]

-

The reaction is typically carried out at room temperature (25°C).[6]

-

The product is isolated from the reaction mixture upon completion.

Typical Yield: ~68% (lab-scale).[6]

Chemical Reactivity and Applications

The primary application of N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is as an electrophilic fluorinating agent ("F⁺" source).[6] Its reactivity is driven by the polarized N-F bond, where the fluorine atom is electron-deficient and readily transferred to a nucleophilic substrate.[6]

This reagent is valued for its high selectivity in fluorinating a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[2] The reaction mechanism involves the nucleophilic attack of the substrate on the electrophilic fluorine atom of the reagent. This results in the formation of a new carbon-fluorine bond in the substrate and the release of neutral 2,6-dichloropyridine.

Caption: General electrophilic fluorination reaction.

The introduction of fluorine can profoundly impact a molecule's properties, making this reagent a valuable tool in drug development for enhancing:

-

Metabolic Stability: C-F bonds are strong and can block sites of metabolic oxidation.

-

Binding Affinity: Fluorine can alter the electronic properties and conformation of a molecule, improving its interaction with biological targets.[4]

-

Lipophilicity: The introduction of fluorine can increase a compound's lipophilicity, affecting its absorption and distribution.[1]

Handling and Safety

N-Fluoro-2,6-dichloropyridinium tetrafluoroborate is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection. A dust mask (e.g., N95 type) is recommended.[7]

-

Handling: Avoid all personal contact, including inhalation of dust. Use only in a well-ventilated area or under a chemical fume hood.[7][8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water/moisture.[7][8] The material is moisture and light-sensitive.[8]

-

First Aid:

-

If on skin: Immediately flush with large amounts of water and remove all contaminated clothing.[7][9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9]

-

In all cases of exposure, seek immediate medical advice.[8][9]

-

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate | 140623-89-8 | Benchchem [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

The Advent of Electrophilic Fluorination: A Technical Guide to N-Fluoropyridinium Reagents

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique and often beneficial properties. This guide delves into the discovery, history, and application of a pivotal class of reagents that revolutionized the field of electrophilic fluorination: N-fluoropyridinium salts. These reagents offered a safer, more versatile, and tunable alternative to earlier, more hazardous fluorinating agents.

A Historical Perspective: The Dawn of a New Fluorinating Era

Prior to the mid-1980s, the repertoire of electrophilic fluorinating agents was limited and fraught with challenges. Reagents like elemental fluorine (F₂) were highly reactive and dangerous, while others were explosive or unstable. The breakthrough came in 1986 when Teruo Umemoto and his colleagues introduced N-fluoropyridinium triflate and its derivatives.[1] These crystalline, stable, and easy-to-handle solids marked a paradigm shift, providing chemists with a versatile toolkit for the selective introduction of fluorine into a wide array of organic substrates.[1][2]

The key innovation lay in the stabilization of the highly reactive N-F bond within a pyridinium salt structure. This discovery opened the door to the rational design of fluorinating agents with varying reactivity, a concept that would be extensively explored in the following years.

The Synthesis of N-Fluoropyridinium Reagents: Taming the Tiger

The preparation of N-fluoropyridinium salts involves the direct fluorination of pyridine or its derivatives in the presence of a non-nucleophilic counteranion. Several methods have been developed to achieve this transformation safely and efficiently.

General Synthesis Pathway

The synthesis generally proceeds through the formation of an unstable pyridine-F₂ complex, which is then trapped by a suitable counteranion source to yield the stable N-fluoropyridinium salt.[1][3]

Caption: General synthesis pathway for N-fluoropyridinium salts.

Experimental Protocols

Protocol 1: Synthesis of N-Fluoropyridinium Triflate [4]

This procedure, adapted from Organic Syntheses, is a reliable method for the preparation of the parent N-fluoropyridinium triflate.

Materials:

-

Pyridine

-

Sodium triflate (NaOTf)

-

Acetonitrile (dry)

-

A 10% fluorine/90% nitrogen gas mixture

-

Celite

-

Ethyl acetate (dry)

-

Diethyl ether (dry)

Procedure:

-

A 300-mL, round-bottomed flask is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and 80 mL of dry acetonitrile.

-

The system is purged with nitrogen, and the reaction mixture is cooled to -40°C.

-

A stream of 10% fluorine in nitrogen is introduced above the surface of the rapidly stirred solution at a rate of 90 mL/min.

-

After the reaction is complete (indicated by a persistent pale yellow color), the mixture is warmed to room temperature.

-

The mixture is filtered through a pad of Celite to remove sodium fluoride.

-

The filtrate is concentrated under reduced pressure without heating.

-

The resulting crystalline residue is washed with 30 mL of dry ethyl acetate to yield the crude product.

-

Recrystallization from a mixture of dry acetonitrile and dry diethyl ether affords pure N-fluoropyridinium triflate.

Protocol 2: Synthesis of Substituted N-Fluoropyridinium Triflates [4]

The reactivity of N-fluoropyridinium reagents can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. The general procedure is similar to Protocol 1, using the corresponding substituted pyridine as the starting material.

Quantitative Reactivity and Properties

A significant advantage of N-fluoropyridinium reagents is the ability to modulate their fluorinating power by altering the electronic properties of the pyridine ring. This has led to the development of a "power-variable" scale of fluorinating agents.[5]

| Reagent | Relative Reactivity (vs. Selectfluor™) | Melting Point (°C) | Stability |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | 1.0 x 10⁻⁶ | 145-147 | Stable, crystalline solid |

| N-Fluoropyridinium triflate | 1.0 x 10⁻⁵ | 185–187 | Stable, half-life of 13 days in D₂O at RT[4] |

| N-Fluoro-3,5-dichloropyridinium triflate | 1.0 x 10⁻² | 178-180 | Stable, crystalline solid |

| N-Fluoro-2,6-dichloropyridinium triflate | 1.0 | 165-167 | Moisture sensitive |

| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | 1.0 x 10² | 198-200 (dec.) | Highly reactive, reacts with glass[6] |

| Selectfluor™ | 1.0 | 190 (dec.) | Stable, commercially available |

| NFSI (N-Fluorobenzenesulfonimide) | 1.0 x 10⁻⁴ | 114-116 | Stable, commercially available |

Relative reactivity data is based on kinetic studies in acetonitrile.[5][6][7]

Mechanism of Electrophilic Fluorination

The precise mechanism of electrophilic fluorination by N-fluoropyridinium salts has been a subject of discussion, with evidence supporting both a direct electrophilic attack (Sₙ2-type) and a single-electron transfer (SET) pathway. The operative mechanism can depend on the nature of the nucleophile and the specific N-fluoropyridinium reagent used.

Proposed Fluorination Mechanisms

Caption: Proposed mechanisms for electrophilic fluorination.

For many common nucleophiles, such as enolates and silyl enol ethers, the reaction is believed to proceed primarily through an Sₙ2-type pathway. However, for electron-rich aromatic compounds and certain other substrates, evidence for an SET mechanism has been reported.[1][8]

Evolution and Impact on Drug Development

The initial discovery of N-fluoropyridinium triflate spurred the development of a wide range of second- and third-generation electrophilic fluorinating agents. Researchers synthesized derivatives with enhanced reactivity, selectivity, and solubility. This includes the development of zwitterionic N-fluoropyridinium salts and dimeric N,N'-difluorobipyridinium salts.[1][9] The principles established with N-fluoropyridinium reagents also paved the way for other highly successful N-F reagents, such as Selectfluor™.

The availability of these stable and selective reagents has had a profound impact on the pharmaceutical industry. The ability to introduce fluorine atoms into complex molecules at late stages of a synthesis is a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The "fluorine scan" of lead compounds is now a routine strategy in drug discovery, thanks in large part to the pioneering work on N-fluoropyridinium reagents.

References

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]

Theoretical Insights into the Reactivity of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate, a prominent electrophilic fluorinating agent. The content herein is curated for professionals in research and drug development, offering a comprehensive overview of the compound's reactivity, supported by quantitative data, detailed experimental and computational protocols, and visual representations of its reaction mechanisms.

Core Concepts: Electrophilic Fluorination

This compound is a member of the N-fluoropyridinium class of reagents, which are valued for their ability to deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate. The reactivity of these reagents is critically influenced by the electronic properties of the pyridinium ring and the nature of the counter-ion. The two chlorine atoms at the 2 and 6 positions of the pyridine ring in the title compound are electron-withdrawing, which enhances the electrophilicity of the N-F bond, making it a potent fluorinating agent.

Quantitative Reactivity Data

The reactivity of electrophilic fluorinating agents can be quantified and compared using empirical parameters. One of the most significant measures is the electrophilicity parameter (E), which provides a quantitative scale for the fluorinating power of these reagents.

A key study by Timofeeva, Ofial, and Mayr established a comprehensive kinetic-based reactivity scale for various N-F reagents.[1][2] Their work, published in the Journal of the American Chemical Society, provides the empirical electrophilicity parameter for this compound.[3][2]

Table 1: Electrophilicity Parameter of this compound

| Parameter | Value | Solvent | Reference |

| Electrophilicity (E) | -5.29 | Acetonitrile | [1][3][2] |

The kinetics of the reactions between N-F reagents and various nucleophiles, such as enamines and carbanions, were investigated to establish this scale. The reactions were found to follow second-order kinetics, indicating a bimolecular process.[1][3][2]

Reaction Mechanism and Theoretical Framework

The mechanism of fluorination by N-fluoropyridinium salts is generally considered to be a direct transfer of the fluorine atom to the nucleophile, consistent with an SN2-type pathway.[1][2] This is in contrast to a single-electron transfer (SET) mechanism. Kinetic studies support the direct attack of the nucleophile at the fluorine atom.[3][2]

Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the finer details of the reaction mechanism, including the structures of transition states and the calculation of activation energy barriers. While a specific DFT study for this compound is not available in the reviewed literature, studies on analogous disubstituted N-fluoropyridinium salts provide a robust theoretical framework.

A representative DFT study on the fluorination of benzene with various N-fluoropyridinium salts highlights the computational approach to understanding their reactivity.[4] This study calculated reaction energy barriers to predict the most effective fluorinating agent among the candidates.[4]

Experimental and Computational Protocols

Kinetic Studies for Determining Electrophilicity Parameters

The experimental determination of the electrophilicity parameter (E) for this compound involved detailed kinetic investigations.[1][3][2]

Methodology:

-

Reaction Setup: The reactions of the fluorinating agent with a series of standard nucleophiles (enamines and carbanions) are carried out in a suitable solvent, typically acetonitrile.

-

Monitoring: The progress of the reaction is monitored spectrophotometrically.

-

Kinetics: The reactions are conducted under pseudo-first-order conditions, and the observed rate constants (kobs) are determined.

-

Second-Order Rate Constants: The second-order rate constants (k2) are calculated from the pseudo-first-order rate constants.

-

Linear Free Energy Relationship: The electrophilicity parameter (E) is derived from the linear free energy relationship: log k₂(20 °C) = sN(N + E), where N and sN are nucleophile-specific parameters.[1][3][2]

Computational Protocol for Reactivity Analysis (Based on Analogous Systems)

The following outlines a typical DFT-based computational protocol for studying the reactivity of N-fluoropyridinium salts, as adapted from studies on similar compounds.[4]

Methodology:

-

Software: A quantum chemistry software package such as Gaussian is used.

-

Model Chemistry:

-

Functional: A hybrid density functional, such as B3LYP, is employed for geometry optimizations and frequency calculations.

-

Basis Set: A Pople-style basis set, for instance, 6-311G(d,p), is used for all atoms.

-

Solvation Model: To account for solvent effects (e.g., in acetonitrile), a continuum solvation model like the SMD (Solvation Model based on Density) is applied.

-

-

Calculations:

-

Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states).

-

Single-Point Energy Correction: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher-level functional and a more extensive basis set, for example, M06-2X/6-311++G(d,p).[4]

-

-

Analysis: The calculated energies are used to determine reaction energy barriers and reaction enthalpies, providing insights into the kinetics and thermodynamics of the fluorination reaction.

Visualizing Reaction Pathways and Workflows

Proposed SN2-Type Fluorination Mechanism

The following diagram illustrates the proposed bimolecular reaction mechanism where a nucleophile directly attacks the electrophilic fluorine atom of 2,6-Dichloro-1-fluoropyridin-1-ium cation.

Caption: Proposed SN2-type mechanism for electrophilic fluorination.

General Workflow for Kinetic Analysis

The logical flow for determining the electrophilicity parameter of a fluorinating agent is depicted in the diagram below.

Caption: Workflow for the kinetic determination of electrophilicity.

Conclusion

The reactivity of this compound as an electrophilic fluorinating agent is well-supported by both experimental kinetic data and theoretical frameworks derived from computational studies of analogous compounds. Its significant electrophilicity, quantified by an E value of -5.29, underscores its utility in synthetic organic chemistry for the introduction of fluorine atoms into a wide range of molecules. The established SN2-type mechanism provides a clear model for understanding its reactivity. The detailed protocols provided in this guide offer a practical basis for researchers to further investigate and apply this potent fluorinating agent in their own work.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

This document provides an in-depth analysis of the spectroscopic characteristics and synthetic methodologies for 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and purity assessment of this compound.

Table 1: Summary of Spectroscopic Data

| Technique | Observed Signals and Characteristics | Reference |

| ¹H NMR | Signals corresponding to the protons on the pyridinium ring. | [1] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the dichloropyridinium ring. | [1] |

| ¹⁹F NMR | A key technique for identifying the fluorinated species. | [2] |

| IR Spectroscopy | A characteristic vibration for the BF₄⁻ anion is observed around 1080 cm⁻¹. | [2] |

| Mass Spectrometry | Used to validate the molecular weight of the compound. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

A continuous flow method for the synthesis of this compound has been reported, offering improved safety and scalability.[3]

-

Reagents and Solvents:

-

2,6-dichloropyridine

-

10% F₂/N₂ gas mixture

-

Acetonitrile or Dichloromethane[2]

-

-

Apparatus:

-

Modular lab-scale silicon carbide flow reactor

-

-

Procedure:

-

A solution of 2,6-dichloropyridine in the chosen solvent is introduced into the flow reactor.

-

The 10% F₂/N₂ gas mixture is simultaneously fed into the reactor.

-

The reaction is carried out at a controlled temperature, for example, -10 °C.[3]

-

The output stream contains the desired this compound.

-

-

Key Parameters:

This compound is a potent electrophilic fluorinating agent. The following is a general procedure for its application, adapted from the use of similar reagents like Selectfluor®.[4]

-

Reagents and Solvents:

-

Substrate (e.g., enolate, aromatic system)

-

This compound

-

Dry acetonitrile or other suitable aprotic solvent

-

3 Å molecular sieves (optional, to ensure anhydrous conditions)

-

-

Procedure:

-

A solution of the substrate is prepared in a dry solvent under an inert atmosphere (e.g., argon).

-

This compound is added to the solution, often portion-wise or as a solution, at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified time, and the progress is monitored by techniques like TLC or in-situ NMR.[2]

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography or recrystallization.[2]

-

-

NMR Spectroscopy: Samples for ¹H, ¹³C, and ¹⁹F NMR are prepared by dissolving the compound in a suitable deuterated solvent, such as CD₃CN or CD₂Cl₂.[5] For quantitative measurements, an internal standard can be used.[5]

-

IR Spectroscopy: Samples for FT-IR analysis can be prepared by mixing the compound with KBr to form a pellet.[6]

-

Mass Spectrometry: For high-resolution mass spectrometry, such as LC/IT-TOF-MS, samples are prepared by dissolving a small amount of the product in a suitable solvent like acetone.[6]

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Continuous flow synthesis of this compound.

Caption: Mechanism of electrophilic fluorination.

References

The Unseen Partner in Fluorination: A Technical Guide to 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and key chemical properties of 2,6-dichloro-1-fluoropyridin-1-ium tetrafluoroborate. As a potent electrophilic fluorinating agent, its effective and safe use is paramount in the synthesis of novel fluorinated compounds that are crucial for the pharmaceutical and agrochemical industries. This document outlines essential safety protocols, physical and chemical data, and emergency procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Safety and Hazard Information

This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Table 1: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

| Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

Source: Sigma-Aldrich, Apollo Scientific Safety Data Sheets

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling and use in experimental setups.

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₅H₃BCl₂F₅N |

| Molecular Weight | 253.79 g/mol [4] |

| Appearance | White to yellow solid |

| Melting Point | 212-215 °C (lit.)[3] |

| Purity | ≥97%[4] |

| InChI Key | JVYBYXWHPIEUOT-UHFFFAOYSA-N |

| CAS Number | 140623-89-8[1][4] |

Source: Sigma-Aldrich, ChemScene, Apollo Scientific

Handling and Personal Protective Equipment (PPE)

Due to its corrosive and hazardous nature, this compound must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[1]

Engineering Controls

-

Fume Hood: Always handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with this reagent.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |

| Eyes/Face | Safety glasses with side shields and a face shield | Goggles should be worn for maximum protection. A face shield is required when handling larger quantities or when there is a risk of splashing. |

| Body | Flame-retardant lab coat | A fully fastened lab coat is mandatory. |

| Respiratory | N95 (US) or equivalent dust mask | Required when handling the solid powder outside of a glovebox or isolator to prevent inhalation. |

Source: Sigma-Aldrich Safety Data Sheet[3]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[1] Keep away from moisture.[4] The recommended storage temperature is 4°C for long-term stability.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols

The following are general protocols for the safe use of this compound in a research setting.

General Weighing and Dispensing Procedure

-

Preparation: Before handling the reagent, ensure all necessary PPE is worn correctly. The weighing area, typically an analytical balance, should be inside a chemical fume hood or a ventilated enclosure.

-

Dispensing: Use a clean, dry spatula to transfer the solid from the storage container to a pre-tared, sealed weighing vessel. Avoid creating dust.

-

Cleaning: After dispensing, securely close the primary container. Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Representative Fluorination Protocol (Adapted from a similar procedure with Selectfluor®)

This protocol describes a general procedure for the electrophilic fluorination of a 1,2-dihydropyridine derivative.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,2-dihydropyridine substrate (1.0 mmol) in dry acetonitrile (10 mL).

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 mmol, 1.1 equivalents) in dry acetonitrile (10 mL).

-

Reaction: Slowly add the solution of the fluorinating agent to the substrate solution at 0°C with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Emergency Procedures

Spill Response

-

Small Spills (Solid):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Carefully sweep the material into a designated, labeled hazardous waste container. Avoid generating dust.

-

Clean the spill area with a damp cloth (if compatible with the spilled material) and then with soap and water. Dispose of all cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

If safe to do so, close the fume hood sash.

-

Contact your institution's emergency response team immediately.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Reactivity and Decomposition

This compound is a powerful electrophilic fluorinating agent.[6] It reacts with nucleophiles to transfer a fluorine atom.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[5]

-

Reactivity Hazards: The compound is sensitive to moisture.[5] Violent reactions may occur if mixed with incompatible materials.

This technical guide is intended to provide essential information for the safe handling and use of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety plan. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate as a Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate is a powerful electrophilic fluorinating agent belonging to the class of N-fluoropyridinium salts. Developed by Umemoto and coworkers, these reagents are known for their tunable reactivity based on the electronic properties of the pyridine ring substituents. The electron-withdrawing chloro groups at the 2 and 6 positions of the pyridine ring in this compound enhance its electrophilicity, making it a highly effective reagent for the fluorination of a wide range of nucleophilic substrates. Its utility is particularly significant in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications, where the introduction of fluorine can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in various fluorination reactions.

Chemical Properties

| Property | Value |

| CAS Number | 140623-89-8 |

| Molecular Formula | C₅H₃BCl₂F₅N |

| Molecular Weight | 253.79 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 212-215 °C |

| Synonyms | N-Fluoro-2,6-dichloropyridinium tetrafluoroborate, F-TEDA-BF₄ analog |

Applications in Organic Synthesis

This compound is a versatile reagent for the electrophilic fluorination of a variety of organic compounds, including active methylene compounds, enamines, phenols, and sulfides. Its high reactivity allows for fluorination under relatively mild conditions.

Fluorination of Active Methylene Compounds

Active methylene compounds are readily fluorinated at the α-position using this compound. The reaction typically proceeds via the formation of an enolate intermediate, which then attacks the electrophilic fluorine of the reagent.

General Experimental Protocol: Monofluorination of β-Dicarbonyl Compounds

-

To a solution of the β-dicarbonyl compound (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, 5-10 mL) at room temperature, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate, 1.1 mmol) portionwise.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add this compound (1.1 mmol) in one portion.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated product.

Quantitative Data for Fluorination of Active Methylene Compounds

| Substrate | Product | Base | Solvent | Time (h) | Yield (%) | Reference |

| Diethyl malonate | Diethyl 2-fluoromalonate | NaH | CH₃CN | 2 | 85 | Fictitious Data |

| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | K₂CO₃ | CH₂Cl₂ | 4 | 92 | Fictitious Data |

| Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | NaH | THF | 1 | 88 | Fictitious Data |

Note: The data in this table is representative and may not reflect actual experimental results. Researchers should optimize conditions for their specific substrates.

Fluorination of Enamines

Enamines, being electron-rich olefins, are excellent substrates for electrophilic fluorination. The reaction with this compound provides a direct route to α-fluoro carbonyl compounds after hydrolysis of the intermediate fluoroenamine. A continuous flow methodology has been reported for this transformation, showcasing the high reactivity of the reagent.

Experimental Protocol: Continuous Flow Fluorination of an Enamine [1]

This protocol describes the in-situ generation of this compound and its subsequent reaction with an enamine in a continuous flow reactor.

-

Reagent Preparation:

-

Solution A: A 0.1 M solution of 2,6-dichloropyridine and 3 equivalents of BF₃·OEt₂ in acetonitrile.

-

Gas B: 10% F₂ in N₂.

-

Solution C: A solution of the enamine substrate in acetonitrile.

-

-

Flow Reactor Setup: A modular microreactor system is used, allowing for precise control of temperature and residence time. The reactor is cooled to -10 °C.

-

In-situ Generation: Solution A and Gas B are introduced into the first reactor module. A residence time of approximately 7.9 seconds is sufficient for the formation of this compound.

-

Fluorination Reaction: The output from the first module is directly mixed with Solution C in a second reactor module. A residence time of about 6.6 seconds is required for the fluorination of the enamine.

-

Work-up: The reaction mixture is collected and quenched. The product, an α-fluoroketone, is isolated and purified using standard laboratory techniques.

Quantitative Data for Continuous Flow Fluorination of 1-(cyclohex-1-en-1-yl)pyrrolidine [1]

| Parameter | Value |

| Temperature | -10 °C |

| Residence Time (Reagent Generation) | 7.9 s |

| Residence Time (Fluorination) | 6.6 s |

| Conversion of Enamine | 86% |

| Yield of 2-fluorocyclohexanone | ~70% |

Reaction Mechanisms and Workflows

The general mechanism for electrophilic fluorination with this compound involves the attack of a nucleophile on the electrophilic fluorine atom of the reagent.

Caption: General mechanism of electrophilic fluorination.

A typical experimental workflow for a batch fluorination reaction is depicted below.

Caption: Standard laboratory workflow for electrophilic fluorination.

Safety Precautions

-

This compound is a powerful oxidizing and fluorinating agent. It should be handled with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Reactions should be carried out under an inert atmosphere to prevent the decomposition of the reagent and side reactions.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Conclusion